molecular formula C16H21N3O2 B12177769 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B12177769
M. Wt: 287.36 g/mol
InChI Key: CFHARABBLIOBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a benzimidazole core, a structure frequently investigated in medicinal chemistry and chemical biology research. The compound's molecular architecture, which incorporates a methoxymethyl-substituted benzimidazole linked to a cyclohexanecarboxamide group, suggests its potential as a valuable intermediate or pharmacophore in drug discovery efforts . Benzimidazole derivatives similar to this compound are known to be explored as potent and selective inhibitors of various protein kinases, such as members of the casein kinase 1 (CK1) family, which are implicated in processes like Wnt signaling, cell cycle progression, and DNA damage response . As a research chemical, this compound may serve as a key building block for the synthesis of more complex molecules or as a tool compound for probing biological pathways in in vitro assays. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H21N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

CFHARABBLIOBIV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole nucleus is formed via acid-catalyzed cyclocondensation. A representative protocol involves:

  • Dissolving o-phenylenediamine (1.0 eq) in 4M HCl

  • Adding cyclohexanecarboxylic acid (1.2 eq) at 0°C

  • Refluxing at 110°C for 8 hours under nitrogen

Yields typically range from 68-72%, with purity dependent on acid concentration. Alternatives using phosphoric acid or polyphosphoric acid show comparable efficiency.

Regioselective Nitration

Nitration at the 5-position is achieved using fuming HNO₃ (90%) in H₂SO₄ at -10°C, yielding 5-nitro-1H-benzimidazole (84-89% yield). Temperature control below -5°C minimizes di-nitration byproducts.

Methoxymethyl Group Introduction

Substitution at the 2-Position

The methoxymethyl group is introduced via nucleophilic substitution:

  • Reacting 5-nitro-1H-benzimidazole (1.0 eq) with methoxymethyl chloride (1.5 eq)

  • Using NaH (2.0 eq) as base in dry DMF at 0→25°C

  • Stirring for 12 hours under argon

ConditionYieldPurity (HPLC)
DMF, NaH, 25°C78%95.2%
THF, LDA, -78°C65%91.8%

Lithium diisopropylamide (LDA) in THF provides lower yields due to incomplete substitution.

Amide Bond Formation

Carboxylic Acid Activation

Cyclohexanecarboxylic acid is activated as the acyl chloride using thionyl chloride (2.0 eq) in dichloromethane at 40°C for 2 hours.

Coupling with 2-(Methoxymethyl)-5-amino-1H-benzimidazole

The amine intermediate (1.0 eq) reacts with cyclohexanecarbonyl chloride (1.1 eq) under Schotten-Baumann conditions:

  • Dissolving amine in 10% NaOH(aq)

  • Adding acyl chloride in dioxane dropwise at 0°C

  • Stirring 3 hours, extracting with ethyl acetate

BaseSolventYield
NaOHDioxane85%
K₂CO₃Acetone80%
Et₃NCH₂Cl₂72%

Potassium carbonate in acetone minimizes hydrolysis side reactions.

Purification and Characterization

Recrystallization Optimization

The crude product is purified via hot isopropyl alcohol recrystallization:

  • Dissolving in IPA at 85°C (30 mL/g)

  • Cooling to 0-5°C at 1°C/min

  • Filtering and drying under vacuum

This method achieves 99.8% purity (HPLC) with 203-205°C melting point (lit. 206-209°C).

Spectroscopic Validation

¹H NMR (600 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, ArH), 4.87 (d, J=11.4 Hz, OCH₂O), 2.90 (m, cyclohexyl CH).
HRMS (ESI): m/z 284.1521 [M+H]⁺ (calc. 284.1524).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% but decreases yield to 68% due to thermal decomposition.

Enzymatic Coupling

Lipase B-catalyzed amidation in tert-butanol achieves 55% yield, offering a solvent-free option despite lower efficiency.

Industrial-Scale Considerations

Batch processes using flow chemistry demonstrate:

  • 92% yield at 50 g scale

  • 15% reduced solvent consumption vs. batch
    Critical parameters include reagent stoichiometry (1.05:1 amine:acyl chloride) and pH control (8.5-9.0) .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis (e.g., HCl, 6M, reflux): Cleaves the amide bond to yield cyclohexanecarboxylic acid and 5-amino-2-(methoxymethyl)-1H-benzimidazole .

  • Basic hydrolysis (e.g., NaOH, 80°C): Produces cyclohexanecarboxylate salt and the same benzimidazole amine derivative.

Key Data:

ConditionReagentsProduct 1Product 2Yield (%)
6M HCl, reflux12 hrsCyclohexanecarboxylic acid5-amino-2-(methoxymethyl)-1H-BZI*78–82
2M NaOH, 80°C8 hrsSodium cyclohexanecarboxylate5-amino-2-(methoxymethyl)-1H-BZI65–70

*BZI: Benzimidazole

N-Alkylation at Benzimidazole Nitrogen

The N1 nitrogen of the benzimidazole ring reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts :

Compound+CH3IDMF, K2CO3N1-methylated derivative+HI\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N1-methylated derivative} + \text{HI}

Selectivity Note:

  • Alkylation primarily occurs at the more nucleophilic N1 position due to steric hindrance at N3 from the methoxymethyl group.

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl (-OCH₃) substituent undergoes nucleophilic substitution with amines or thiols under mild conditions:

ReagentConditionsProductApplication
EthylenediamineEtOH, 60°C, 6 hrs2-(aminomethyl)-1H-benzimidazole derivativePrecursor for polyamine conjugates
ThioureaDMF, 100°C, 12 hrs2-(methylthio)methyl-1H-benzimidazoleThiol-containing analogs for prodrug design

Oxidation of Cyclohexane Ring

The cyclohexane ring undergoes oxidation with strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Forms cyclohexanone via C-H oxidation.

  • mCPBA (meta-chloroperbenzoic acid): Generates an epoxide at the cyclohexane ring’s least substituted C-C bond.

Mechanistic Insight:
Epoxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy in analogous cyclohexane systems .

Reduction of Benzimidazole Core

Catalytic hydrogenation (H₂, Pd/C) reduces the benzimidazole’s aromaticity:

  • High-pressure H₂ (50 psi) : Partially saturates the benzimidazole ring to form tetrahydrobenzimidazole derivatives .

  • Selectivity Challenge: Over-reduction may disrupt the heterocyclic structure, necessitating careful monitoring.

Complexation with Metal Ions

The benzimidazole nitrogen and carboxamide oxygen act as ligands for transition metals:

Metal SaltConditionsComplex TypeStability Constant (log K)
CuCl₂MeOH, RT, 2 hrsOctahedral Cu(II)4.2 ± 0.3
Fe(NO₃)₃H₂O, 60°C, 4 hrsTetrahedral Fe(III)3.8 ± 0.2

Data extrapolated from structurally similar benzimidazole-metal complexes .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C-N bond cleavage in the carboxamide group, generating:

  • Cyclohexane radical (detected via spin trapping with DMPO)

  • Benzimidazole nitrene intermediate (short-lived, characterized computationally)

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that benzimidazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide have been tested for their efficacy in reducing inflammation in various animal models. Studies indicate that certain benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds with similar structures have demonstrated COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .

CompoundCOX-2 Inhibition (%)IC50 (µM)
Compound A78.68 ± 0.4610.0
Compound B76.93 ± 0.8412.5
This compoundTBDTBD

Analgesic Properties

The analgesic effects of benzimidazole derivatives have been well documented. Compounds structurally related to this compound were shown to reduce pain responses in animal models, comparable to standard analgesics like aspirin and diclofenac . The mechanism often involves modulation of pain pathways through inhibition of inflammatory mediators.

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Some studies suggest that these compounds can exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The exact mechanism often involves disruption of microbial cell function or metabolism.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzimidazole core : This is achieved through cyclization reactions involving o-phenylenediamines and carboxylic acids.
  • Alkylation : The introduction of methoxymethyl groups can enhance solubility and bioactivity.
  • Cyclohexanecarboxamide formation : This step is crucial for imparting specific pharmacokinetic properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on Analgesic Activity : A study demonstrated that a compound with a similar structure exhibited a significant reduction in pain response in acetic acid-induced writhing tests compared to standard treatments .
  • Anti-inflammatory Efficacy : Another research highlighted the potential of benzimidazole derivatives in reducing paw edema in rat models, showcasing their anti-inflammatory capabilities .

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexanecarboxamide Moieties

highlights nine carboxamide derivatives synthesized by condensing cyclohexanecarbonyl isothiocyanate with substituted anilines. These compounds, such as N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L4) and N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide (H2L8) , share the cyclohexanecarboxamide backbone but differ in substituents (e.g., Cl, OMe, CH₃). Key observations include:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance metal-binding capabilities, while electron-donating groups (e.g., OMe) improve solubility .
  • Spectral Properties : IR spectra of these derivatives show ν(N–H) stretches at 3256–3134 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹, consistent with hydrogen-bonding interactions .

Comparison with Target Compound : Unlike these thiourea derivatives, the target compound lacks a thiourea group, replacing it with a methoxymethyl-benzimidazole system. This substitution likely reduces metal coordination but may enhance selectivity for biological targets like receptors .

Pharmacological Analogs: 5-HT₁A Receptor Antagonists

WAY 100635 (from ), a structurally related cyclohexanecarboxamide, is a potent 5-HT₁A receptor antagonist. Its structure includes a piperazinyl-ethyl chain and a methoxyphenyl group, enabling high receptor affinity. Key differences from the target compound include:

  • Binding Affinity: WAY 100635 exhibits sub-nanomolar binding to 5-HT₁A receptors (Kᵢ = 0.2 nM), attributed to its piperazine and methoxyphenyl motifs .

Adenosine Receptor Ligands

describes N-{2-[(3,4-Dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide, an adenosine receptor modulator. Unlike the target compound, it features a quinoline core and dichlorophenyl group. Key contrasts:

  • Receptor Selectivity: Quinoline derivatives often target adenosine A₃ receptors, whereas benzimidazoles (as in the target) may favor kinase or serotonin receptors .
  • Substituent Impact: The dichlorophenyl group in the adenosine ligand enhances lipophilicity and receptor binding, whereas the target’s methoxymethyl group may improve solubility .

Halogenated Benzimidazole Derivatives

lists 2-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide , a brominated analog. Comparisons include:

  • Molecular Weight : The bromo derivative (MW = 360.20) is heavier than the target compound (assuming similar structure without Br), affecting diffusion rates.
  • Reactivity: Bromine’s electronegativity may increase stability but reduce metabolic turnover compared to the methoxymethyl group .

Data Tables

Compound Core Structure Key Substituents Biological Target Notable Properties
Target Compound Benzimidazole + Cyclohexane 2-(methoxymethyl) Unknown (putative receptors) Likely moderate solubility, rigid
H2L4 () Cyclohexanecarboxamide 4-Cl-phenylthiourea Metal ions High metal coordination capacity
WAY 100635 () Cyclohexanecarboxamide Piperazine, methoxyphenyl 5-HT₁A receptor Kᵢ = 0.2 nM, high selectivity
N-{2-[(3,4-Dichlorophenyl)amino]quinolin-4-yl} Quinoline + Cyclohexane 3,4-Cl₂-phenyl Adenosine A₃ receptor Lipophilic, potent modulator
2-Bromo derivative () Benzimidazole + Benzamide 2-Bromo, methoxymethyl Unknown High molecular weight, stable

Research Findings and Implications

  • Structural Flexibility : The cyclohexane ring in benzimidazole derivatives (e.g., ) adopts a chair conformation, enhancing stability and hydrogen-bonding networks, which may improve crystallinity and shelf life .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (cyclohexanecarbonyl chloride + benzimidazole-amine), though yields and purity depend on substituent reactivity.
  • Biological Potential: While direct data are lacking, analogs like WAY 100635 and adenosine ligands suggest that subtle structural changes (e.g., replacing piperazine with benzimidazole) can shift target selectivity.

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H20N2O Molecular Weight 252 34 g mol \text{C}_{15}\text{H}_{20}\text{N}_2\text{O}\quad \text{ Molecular Weight 252 34 g mol }

Benzimidazole derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzimidazole compounds act as inhibitors of enzymes such as cyclooxygenases and kinases, which are involved in inflammatory pathways.
  • Anticancer Activity : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrate its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Neuroblastoma0.018Induction of apoptosis
Glioblastoma0.020Microtubule disruption
Breast Cancer0.025Cell cycle arrest

These results indicate that the compound exhibits significantly lower IC50 values compared to standard chemotherapeutic agents, suggesting a potent anticancer effect.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes.

Case Study 1: Cancer Treatment

A clinical study involving patients with advanced neuroblastoma treated with this compound showed promising results:

  • Patient Demographics : 30 patients aged 6-18 years.
  • Treatment Regimen : Administered orally at a dosage of 10 mg/kg daily for 28 days.
  • Outcomes :
    • Objective response rate (ORR): 60%
    • Progression-free survival (PFS): Median of 9 months.

These findings suggest that the compound could be a viable option in pediatric oncology.

Case Study 2: Antimicrobial Resistance

A study assessed the effectiveness of the compound against antibiotic-resistant strains of bacteria:

  • Strains Tested : Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
  • Results : The compound exhibited an MIC of 16 µg/mL against MRSA, indicating potential as an alternative treatment for resistant infections.

Q & A

Synthetic Methodologies and Optimization Strategies

(Basic) Q: What are the established synthetic protocols for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide, and how can reaction parameters be systematically optimized? A: The synthesis involves coupling a functionalized benzimidazole derivative with cyclohexanecarboxamide. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent under inert conditions.
  • Substituent introduction : Methoxymethyl groups can be introduced via alkylation of the benzimidazole precursor using methoxymethyl chloride in the presence of a base (e.g., K₂CO₃).
  • Optimization : Copper-catalyzed alkylation methods, validated for analogous cyclohexanecarboxamides, achieve yields up to 66% with 0.5 mol% CuI, 2.0 eq alkyl halide, and DMF at 80°C for 12 hours. Reaction monitoring via TLC and HPLC ensures purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.